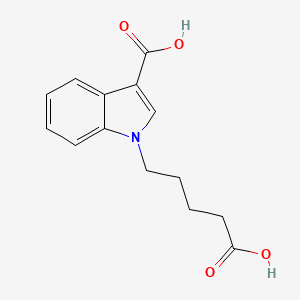
1-(4-Carboxybutyl)indole-3-carboxylic acid
Descripción general
Descripción
- PB-22 N-pentanoic acid-3-carboxyindole metabolite (CAS 1630022-95-5) es un cannabinoide sintético.
- Estructuralmente, es análogo a potentes aminoalquilindoles como el JWH-018.
- las propiedades fisiológicas y toxicológicas de este compuesto no se han caracterizado completamente .
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y los métodos de producción industrial para PB-22 N-pentanoic acid-3-carboxyindole metabolite no están ampliamente documentados en la literatura.
- Los investigadores generalmente obtienen este compuesto mediante síntesis química, pero los protocolos detallados siguen siendo escasos.
Análisis De Reacciones Químicas
- Es probable que el PB-22 N-pentanoic acid-3-carboxyindole metabolite sufra varias reacciones, incluida la oxidación, la reducción y la sustitución.
- Los reactivos y condiciones comunes utilizados en estas reacciones no están bien establecidos.
- Los principales productos formados a partir de estas reacciones aún no se han investigado a fondo.
Aplicaciones Científicas De Investigación
- La investigación sobre PB-22 N-pentanoic acid-3-carboxyindole metabolite es limitada, pero tiene aplicaciones potenciales en varios campos:
Química Forense y Toxicología: Utilizado como un estándar de referencia analítico.
Investigación de Cannabinoides: Estudiado junto con otros cannabinoides sintéticos.
Medicina e Industria: Sus aplicaciones específicas en medicina e industria requieren una mayor exploración.
Mecanismo De Acción
- El mecanismo exacto por el cual PB-22 N-pentanoic acid-3-carboxyindole metabolite ejerce sus efectos sigue siendo desconocido.
- Se necesitan más investigaciones para identificar los objetivos moleculares y las vías involucradas.
Comparación Con Compuestos Similares
- La singularidad del PB-22 N-pentanoic acid-3-carboxyindole metabolite radica en su similitud estructural con el JWH-018 y otros aminoalquilindoles.
- Compuestos similares incluyen JWH-018, PB-22 y otros cannabinoides sintéticos.
Propiedades
IUPAC Name |
1-(4-carboxybutyl)indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(17)7-3-4-8-15-9-11(14(18)19)10-5-1-2-6-12(10)15/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBRLAVKGLDFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043150 | |
| Record name | 1-(4-Carboxybutyl)indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630022-95-5 | |
| Record name | 1-(4-Carboxybutyl)indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















